[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride
Overview
Description
[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride: is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure, which includes a triazole ring, makes it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Similar triazole compounds have been used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors .
Mode of Action
It’s known that triazole compounds often interact with their targets by forming hydrogen bonds due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole compounds are known to interfere with the biosynthesis of essential biomolecules in certain organisms, which can lead to therapeutic effects .
Pharmacokinetics
Similar triazole compounds are known to have good bioavailability and are often well-absorbed and distributed in the body .
Result of Action
Triazole compounds are known to exert their effects by inhibiting the function of their target molecules, leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological receptors through hydrogen bonding and dipole interactions makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, triazole-containing drugs are known for their antifungal properties and are used in the treatment of infections .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
Fluconazole: A triazole-containing antifungal drug used in clinical applications.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Uniqueness: What sets [1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride apart from similar compounds is its specific substitution pattern on the triazole ring, which can lead to unique biological activities and interactions with molecular targets . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWHFVLSYIABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-85-6 | |
Record name | 4H-1,2,4-Triazole-3-methanamine, α,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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